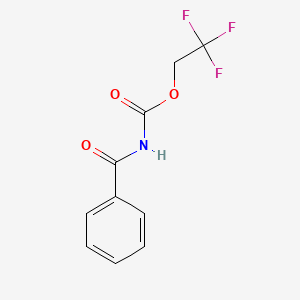

2,2,2-trifluoroethyl N-benzoylcarbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-benzoylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)6-17-9(16)14-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIKQWMBIXWDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,2,2 Trifluoroethyl N Benzoylcarbamate

Direct Synthesis Approaches to N-Benzoylcarbamates

Direct synthetic methods aim to construct the 2,2,2-trifluoroethyl N-benzoylcarbamate molecule by forming the essential amide or carbamate (B1207046) bond in the final steps of the sequence. These approaches are often favored for their straightforward nature and predictable outcomes.

Acylation Reactions Involving Benzoyl Chloride and Carbamate Precursors

One of the most direct methods for synthesizing N-acyl carbamates is the N-acylation of a carbamate precursor. In this approach, 2,2,2-trifluoroethyl carbamate would be reacted with benzoyl chloride or a related acylating agent. The reaction typically requires a base to deprotonate the carbamate nitrogen, enhancing its nucleophilicity towards the electrophilic acyl carbon of benzoyl chloride. Common bases include triethylamine (B128534) or pyridine. Alternatively, solid acid catalysts like heteropolyacids have been shown to effectively promote the N-acylation of carbamates with acid anhydrides under solvent-free conditions, offering a greener alternative to traditional methods. sciforum.net The efficiency of this reaction can be influenced by the choice of solvent, base, and reaction temperature.

Table 1: Representative N-Acylation of Carbamates

| Entry | Carbamate Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzyl (B1604629) carbamate | Acetic anhydride (B1165640) | Wells-Dawson heteropolyacid, neat, rt, 2h | N-Acetyl benzyl carbamate | 96 | sciforum.net |

| 2 | Benzyl carbamate | Benzoic anhydride | Wells-Dawson heteropolyacid, neat, rt, 3h | N-Benzoyl benzyl carbamate | 95 | sciforum.net |

This table presents data for analogous reactions to illustrate the methodology.

Carbamate Formation via Phosgene (B1210022) and Phosgene Equivalent Mediated Syntheses

Phosgene (COCl₂) and its safer liquid equivalent, triphosgene, are powerful reagents for constructing carbamate and urea (B33335) functionalities. nih.gov A viable route to 2,2,2-trifluoroethyl N-benzoylcarbamate using this chemistry involves the initial reaction of benzamide (B126) with a phosgene equivalent, such as oxalyl chloride, to generate the highly reactive benzoyl isocyanate intermediate. organic-chemistry.org This intermediate is not typically isolated but is generated in situ and immediately trapped with an alcohol. The addition of 2,2,2-trifluoroethanol (B45653) to the benzoyl isocyanate would yield the target N-benzoylcarbamate. Careful control of reaction conditions is necessary due to the high reactivity and toxicity of phosgene and the moisture sensitivity of the isocyanate intermediate. nih.govorganic-chemistry.org

Table 2: Synthesis via Acyl Isocyanate Intermediate (Phosgene Equivalents)

| Entry | Amide Substrate | Reagent 1 | Reagent 2 | Intermediate | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Primary amides | Oxalyl chloride | Alcohols, Amines, etc. | Acyl isocyanates | N-Acyl carbamates, ureas | organic-chemistry.org |

This table illustrates a general methodology reported in the literature.

Coupling Reactions of 2,2,2-Trifluoroethanol with Benzoyl Isocyanate Derivatives

This method represents the final step of the pathway described in section 2.1.2 but can also be considered a distinct approach if a stable source of benzoyl isocyanate is used. The reaction involves the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group in benzoyl isocyanate. This addition reaction is generally efficient and high-yielding, forming the carbamate linkage directly. The reaction is often performed in an inert aprotic solvent to prevent unwanted side reactions of the highly reactive isocyanate. The utility of trapping isocyanates with alcohols to form carbamates is a well-established synthetic tool, frequently employed as the concluding step in rearrangement reactions like the Curtius and Hofmann rearrangements. wikipedia.orgnih.gov

Indirect Synthetic Pathways via Precursor Derivatization

Indirect routes to 2,2,2-trifluoroethyl N-benzoylcarbamate involve the use of classic rearrangement reactions that generate a key isocyanate intermediate from a different functional group. These multi-step strategies offer alternative pathways when direct methods are not feasible or efficient.

Hofmann Rearrangement Strategies for Carbamate Formation

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, the key isocyanate intermediate formed during the reaction can be trapped by nucleophiles, such as alcohols, to yield carbamates. organic-chemistry.orgorganic-chemistry.org In a strategy adapted for the synthesis of the target N-benzoylcarbamate, a precursor such as N-benzoylurea could potentially undergo a Hofmann-type reaction. This would involve the rearrangement and elimination of the terminal amino group to form benzoyl isocyanate. This in situ generated isocyanate is then immediately trapped by 2,2,2-trifluoroethanol to afford the final product. Reagents for the Hofmann rearrangement have evolved from the classic bromine and sodium hydroxide (B78521) to include milder alternatives like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene. wikipedia.org

Table 3: Representative Hofmann Rearrangements for Carbamate Synthesis

| Entry | Amide Substrate | Reagents | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzamide | NBS, LiOMet | Methanol | Methyl N-phenylcarbamate | 88 | organic-chemistry.org |

| 2 | Aliphatic/Aromatic Amides | N-Bromoacetamide, LiOH | Benzyl alcohol | Benzyl carbamates | High | researchgate.net |

This table presents data for analogous reactions to illustrate the trapping of an isocyanate intermediate with an alcohol.

Curtius Rearrangement Derivatives Leading to the Carbamate Scaffold

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and functional group tolerance. nih.gov To synthesize 2,2,2-trifluoroethyl N-benzoylcarbamate, a suitable precursor such as benzoylformyl azide (Ph-CO-CO-N₃) could be employed. Upon heating, this precursor would undergo rearrangement to yield benzoyl isocyanate and dinitrogen gas. The highly reactive benzoyl isocyanate is then trapped in situ with 2,2,2-trifluoroethanol to form the desired N-acylcarbamate product. nih.gov The acyl azide precursor is typically prepared from the corresponding acyl chloride (benzoylformyl chloride) and an azide salt like sodium azide. This method provides a reliable pathway to the isocyanate intermediate, which is the cornerstone of the carbamate synthesis. wikipedia.org

Table 4: Representative Curtius Rearrangements for Carbamate Synthesis

| Entry | Carboxylic Acid Derivative | Reagents | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Carboxylic Acids | DPPA, Et₃N | t-Butanol | Boc-protected amines | Good-Excellent | organic-chemistry.orgnih.gov |

| 2 | Carboxylic Acids | DPPA, Et₃N | Benzyl alcohol | Cbz-protected amines | Good-Excellent | wikipedia.org |

This table presents data for one-pot Curtius rearrangement-trapping reactions to illustrate the general methodology.

Green Chemistry Principles in the Synthesis of 2,2,2-Trifluoroethyl N-Benzoylcarbamate

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. acs.orgmdpi.com The synthesis of 2,2,2-trifluoroethyl N-benzoylcarbamate can be significantly improved by adhering to these principles, focusing on solvent choice, catalytic methods, and reaction design.

Solvent-Free Reaction Conditions and Sustainable Solvents

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. mdpi.com The development of solvent-free reaction conditions represents a significant advancement in green chemistry. mdpi.com For the synthesis of carbamates, methods such as grinding reactants together, sometimes with a solid acid catalyst like silica (B1680970) sulfuric acid, have been shown to be effective for producing primary carbamates without the need for a solvent. acs.org This approach not only reduces pollution but also simplifies product purification.

Where solvents are necessary, the focus shifts to sustainable alternatives. Water, being non-toxic and readily available, is an ideal green solvent. nih.gov While the reactants for 2,2,2-trifluoroethyl N-benzoylcarbamate synthesis may have limited water solubility, techniques such as the use of phase-transfer catalysts or co-solvents can be employed. Other green solvents include supercritical fluids like carbon dioxide (CO2), which can be particularly advantageous as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture. nih.gov The use of CO2 is also attractive as it can serve as a C1 building block, representing a renewable feedstock. nih.gov

Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis) for Enhanced Efficiency

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a substance to drive a reaction to completion, minimizing waste from stoichiometric reagents. egrassbcollege.ac.in For carbamate synthesis, various catalytic systems have been explored.

Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. For the synthesis of N-aryl carbamates, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in the reaction between cyclic carbonates and aromatic amines under solvent-free and mild conditions. acs.org Such a strategy could be adapted for the synthesis of 2,2,2-trifluoroethyl N-benzoylcarbamate, potentially using a benzoyl-activated intermediate.

Metal Catalysis: Transition metal catalysts are highly efficient for a variety of organic transformations. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. udayton.edu This method provides a direct route to carbamates and could be applicable to the synthesis of the target molecule. Other metal-based catalysts, such as those based on titanium, chromium, or zinc, have also been reported for carbamate synthesis from amines, urea, or CO2. nih.govresearchgate.net

Atom Economy and Process Intensification in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. synhet.com A reaction with high atom economy incorporates a maximum number of atoms from the starting materials into the final product, generating minimal waste. For the synthesis of 2,2,2-trifluoroethyl N-benzoylcarbamate, a highly atom-economical route would be the direct addition of 2,2,2-trifluoroethanol to benzoyl isocyanate. In this ideal scenario, all atoms of the reactants are incorporated into the product, resulting in 100% atom economy.

Atom Economy Calculation for the Ideal Synthesis of 2,2,2-Trifluoroethyl N-Benzoylcarbamate:

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Benzoyl Isocyanate | C8H5NO2 | 147.13 |

| 2,2,2-Trifluoroethanol | C2H3F3O | 100.04 |

| Total Reactants | 247.17 | |

| Product | ||

| 2,2,2-Trifluoroethyl N-Benzoylcarbamate | C10H8F3NO3 | 247.17 |

Percentage Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% Percentage Atom Economy = (247.17 / 247.17) x 100% = 100%

Process intensification involves developing smaller, more efficient, and often safer production methods. This can be achieved through the use of microreactors or flow chemistry, which offer better control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates more safely. nih.gov

Multistep Synthetic Routes and Characterization of Key Intermediates

A plausible and common multistep synthetic route to 2,2,2-trifluoroethyl N-benzoylcarbamate involves the preparation of a key intermediate, benzoyl isocyanate, followed by its reaction with 2,2,2-trifluoroethanol.

One established method for synthesizing acyl isocyanates like benzoyl isocyanate is the reaction of the corresponding primary amide (benzamide) with oxalyl chloride. researchgate.net This reaction typically proceeds under anhydrous conditions. The highly reactive benzoyl isocyanate is often generated and used in situ to avoid decomposition and handling issues.

The subsequent step is the nucleophilic addition of 2,2,2-trifluoroethanol to the isocyanate. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate linkage. This reaction is generally efficient and can often be performed under mild conditions.

Characterization of Intermediates and Final Product:

The characterization of the key intermediate, benzoyl isocyanate, and the final product, 2,2,2-trifluoroethyl N-benzoylcarbamate, would rely on a suite of standard analytical techniques. researchgate.net

| Analytical Technique | Purpose for Characterization |

| Infrared (IR) Spectroscopy | To identify the characteristic strong absorption of the isocyanate group (~2250 cm⁻¹) in the intermediate and the carbonyl (~1700-1750 cm⁻¹) and N-H (~3300 cm⁻¹) stretching vibrations in the final carbamate product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be used to confirm the structure of the benzoyl group, the trifluoroethyl group, and the formation of the carbamate linkage. ¹⁹F NMR would be crucial for confirming the presence and integrity of the trifluoromethyl group. |

| Mass Spectrometry (MS) | To determine the molecular weight of the intermediate and the final product, confirming their elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could also be used to assess purity. |

| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.net |

Scale-Up Considerations for Preparative Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality. acs.org

Key Scale-Up Considerations:

| Factor | Consideration |

| Reaction Kinetics and Thermodynamics | Heat transfer becomes a critical issue on a larger scale. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor. Proper reactor design and cooling systems are essential. |

| Mass Transfer and Mixing | Ensuring efficient mixing of reactants is more challenging in large vessels. Inadequate mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. The choice of stirrer design and agitation speed is crucial. |

| Reagent Handling and Addition | The safe handling of potentially hazardous reagents, such as oxalyl chloride for the generation of benzoyl isocyanate, requires specialized equipment and procedures at a larger scale. The rate of reagent addition must be carefully controlled to manage reaction exotherms. |

| Work-up and Purification | Procedures that are straightforward on a lab scale, such as extraction and column chromatography, can be cumbersome and expensive at a preparative scale. Alternative purification methods like crystallization or distillation may need to be developed and optimized. |

| Process Safety | A thorough hazard analysis is required to identify and mitigate potential risks, such as the handling of toxic intermediates or the potential for runaway reactions. |

The use of flow chemistry can mitigate many of these scale-up challenges by providing better control over reaction conditions and improving safety, especially when dealing with highly reactive intermediates like isocyanates. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl N Benzoylcarbamate

Nucleophilic Acyl Substitution Pathways Involving the Carbamate (B1207046) Ester

The core reactivity of 2,2,2-trifluoroethyl N-benzoylcarbamate lies in nucleophilic acyl substitution at the benzoyl carbonyl carbon. The carbamate moiety, particularly the 2,2,2-trifluoroethoxide portion, serves as a competent leaving group, facilitating the transfer of the benzoyl group to a variety of nucleophiles.

Aminolysis Reactions: Kinetics and Thermodynamics of Benzoyl Transfer

The reaction of 2,2,2-trifluoroethyl N-benzoylcarbamate with amines (aminolysis) is a primary pathway for amide bond formation. The kinetics of such reactions are typically first-order in both the carbamate and the amine. The mechanism is expected to proceed through a tetrahedral intermediate. The rate of this reaction is influenced by the nucleophilicity of the attacking amine and the stability of the leaving group.

The kinetics of aminolysis for similar acylating agents, such as benzoyl fluorides and anhydrides, have been studied, and it has been observed that the ease of leaving group departure is a critical factor. rsc.org For 2,2,2-trifluoroethyl N-benzoylcarbamate, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the resulting 2,2,2-trifluoroethoxide is a relatively stable leaving group due to the inductive effect of the fluorine atoms, which helps to drive the reaction forward. The general mechanism is anticipated to be similar to that of ester aminolysis, where the breakdown of the tetrahedral intermediate can be the rate-determining step. rsc.org

| Parameter | Influence on Aminolysis |

| Amine Nucleophilicity | Higher nucleophilicity leads to a faster reaction rate. |

| Solvent Polarity | Polar solvents can stabilize the charged tetrahedral intermediate. |

| Leaving Group Stability | The stability of the 2,2,2-trifluoroethoxide anion promotes the reaction. |

Alcoholysis and Phenolysis: Transesterification Mechanisms

Transesterification of 2,2,2-trifluoroethyl N-benzoylcarbamate with alcohols (alcoholysis) or phenols (phenolysis) provides a route to various benzoyl esters. The mechanism of this transformation is analogous to aminolysis, involving the nucleophilic attack of the alcohol or phenol (B47542) hydroxyl group on the benzoyl carbonyl.

The reaction is typically catalyzed by either an acid or a base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonation, while base catalysis increases the nucleophilicity of the attacking alcohol or phenol by deprotonation. The use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to influence nucleophilic reactions, suggesting that the properties of the trifluoroethyl group can play a role in the reaction environment. researchgate.netrsc.org In the context of alcoholysis, the reaction of acetyl chloride, a related acylating agent, is proposed to proceed via an S(N)2 mechanism, highlighting a high sensitivity to nucleophilic attack. nih.gov A similar high sensitivity would be expected for 2,2,2-trifluoroethyl N-benzoylcarbamate due to the electronic nature of the trifluoroethyl group.

Carbon Nucleophile Addition and Acylation Reactions (e.g., Enolates, Organometallics)

Reactions with carbon-based nucleophiles, such as enolates, Grignard reagents, or organolithium compounds, would lead to the formation of new carbon-carbon bonds, yielding β-keto esters (from enolates) or ketones (from organometallics). The high reactivity of organometallic reagents would likely favor the formation of the ketone product through the attack on the benzoyl carbonyl. A potential side reaction could be the further reaction of the initially formed ketone with the organometallic reagent to produce a tertiary alcohol.

The efficiency of these acylation reactions would be heavily dependent on the reaction conditions, particularly temperature, to control the reactivity of the organometallic reagent and prevent over-addition. The choice of solvent would also be critical in stabilizing the reacting species.

Electrophilic Activation and Rearrangement Processes

While the primary reactivity of 2,2,2-trifluoroethyl N-benzoylcarbamate is centered on nucleophilic attack at the benzoyl carbonyl, the nitrogen atom of the carbamate possesses a lone pair of electrons and could, in principle, be subject to electrophilic attack. However, the electron-withdrawing nature of both the benzoyl and the trifluoroethoxycarbonyl groups significantly reduces the nucleophilicity of the nitrogen atom, making it relatively inert to most electrophiles.

Under forcing conditions with highly reactive electrophiles, interaction at the nitrogen or one of the carbonyl oxygens could occur, potentially leading to complex rearrangements or decomposition pathways. However, such reactions are not considered primary or synthetically useful pathways for this class of compounds.

Thermal and Photochemical Reactivity Profiles

The thermal stability of 2,2,2-trifluoroethyl N-benzoylcarbamate is expected to be reasonably high due to the strong covalent bonds present. Thermal decomposition would likely require elevated temperatures. Studies on related compounds like bis(2,2,2-trifluoroethyl) carbonate have been conducted in the context of fire suppressants, indicating that the trifluoroethyl moiety contributes to thermal stability. nih.gov

The photochemical reactivity of carbamates can involve various pathways, including Norrish Type II cleavage. rsc.org For 2,2,2-trifluoroethyl N-benzoylcarbamate, irradiation with UV light could potentially lead to homolytic cleavage of the N-C or O-C bonds, generating radical intermediates. The specific photochemical behavior would depend on the wavelength of light used and the solvent. Photochemical reactions of other carbamates have been documented, suggesting that this compound would also be photochemically active. nih.gov

Role as a Benzoyl Transfer Reagent: Factors Governing Leaving Group Ability

The utility of 2,2,2-trifluoroethyl N-benzoylcarbamate as a benzoyl transfer reagent is fundamentally determined by the ability of the 2,2,2-trifluoroethyl N-carbamate anion to act as a good leaving group. The stability of the leaving group is a key factor in the kinetics of nucleophilic acyl substitution reactions.

The pKa of 2,2,2-trifluoroethanol is approximately 12.4, which is significantly lower than that of ethanol (B145695) (around 16). This increased acidity translates to the conjugate base, 2,2,2-trifluoroethoxide, being a more stable and therefore better leaving group than ethoxide. This enhanced leaving group ability makes 2,2,2-trifluoroethyl N-benzoylcarbamate a more reactive benzoylating agent compared to its non-fluorinated analogue. This principle is utilized in other acylating agents, such as benzyl (B1604629) N-phenyl-2,2,2-trifluoroacetimidate, which is a stable and effective reagent for benzylation due to the trifluoroacetimidate leaving group. researchgate.net

| Factor | Effect on Leaving Group Ability |

| Inductive Effect | The strong electron-withdrawing effect of the three fluorine atoms stabilizes the negative charge on the departing alkoxide. |

| pKa of Conjugate Acid | The lower pKa of 2,2,2-trifluoroethanol indicates a more stable conjugate base. |

| Solvation | Polar solvents can effectively solvate the departing anionic leaving group, further stabilizing it. |

Stereochemical Aspects of Reactions Involving 2,2,2-Trifluoroethyl N-Benzoylcarbamate

The stereochemical outcomes of reactions involving 2,2,2-trifluoroethyl N-benzoylcarbamate are of significant interest in synthetic chemistry. The presence of the chiral center that can be generated at the carbon atom of the trifluoroethyl group, as well as the potential for facial selectivity in reactions involving the benzoyl group, introduces elements of stereochemistry that warrant detailed investigation.

While specific studies on the stereoselective reactions of 2,2,2-trifluoroethyl N-benzoylcarbamate are not extensively documented in publicly available literature, the principles of asymmetric synthesis and the known reactivity of related N-acyliminium ion intermediates provide a framework for predicting its behavior. For instance, in reactions where the carbamate nitrogen acts as a nucleophile, the stereocontrol can be influenced by the use of chiral catalysts or auxiliaries.

Future research may focus on diastereoselective and enantioselective transformations involving this compound. For example, the reduction of the benzoyl carbonyl or additions to the aromatic ring could be controlled to favor a particular stereoisomer. The development of such methodologies would be valuable for the synthesis of complex, biologically active molecules.

Studies of Rotational Isomerism About the N-CO2R Carbamate Bond

A significant feature of N-(2,2,2-trifluoroethyl) carbamates is the phenomenon of rotational isomerism around the N-CO2R bond. This restricted rotation gives rise to the existence of E and Z conformers, which can often be observed and quantified using nuclear magnetic resonance (NMR) spectroscopy. The presence of the highly electronegative trifluoromethyl group can influence the electronic environment and the rotational barrier of the carbamate linkage.

Studies on analogous compounds, such as N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, have demonstrated the utility of variable temperature (VT) NMR spectroscopy in elucidating the dynamics of this process. rsc.orgresearchgate.net At lower temperatures, the signals for the E and Z isomers are distinct in both ¹³C and ¹⁹F NMR spectra. As the temperature increases, these signals broaden and eventually coalesce, indicating that the rate of interconversion is increasing.

The rotational barrier (ΔG‡) for this isomerization can be calculated using the Eyring equation. For N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the experimental rotational barrier has been determined to be approximately 15.65 ± 0.13 kcal/mol. researchgate.net Computational studies on a model system, N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, have further supported these experimental findings, attributing the observed isomerism to the interplay of steric and electronic effects. beilstein-journals.org It is reasonable to infer that 2,2,2-trifluoroethyl N-benzoylcarbamate would exhibit similar rotational isomerism, with the specific barrier to rotation being influenced by the electronic and steric properties of the benzoyl group.

Table 1: Representative Rotational Barriers in Related N-(2,2,2-trifluoroethyl) Carbamates

| Compound | Method | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT-NMR | 15.65 ± 0.13 | researchgate.net |

| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | Computational | In agreement with experimental values for similar compounds | beilstein-journals.org |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

The real-time monitoring of chemical reactions and the detection of transient intermediates are crucial for understanding reaction mechanisms and optimizing synthetic protocols. Spectroscopic techniques, particularly NMR and infrared (IR) spectroscopy, are powerful tools for these investigations.

NMR Spectroscopy:

¹H, ¹³C, and ¹⁹F NMR: These techniques are invaluable for tracking the consumption of starting materials and the formation of products in reactions involving 2,2,2-trifluoroethyl N-benzoylcarbamate. The unique chemical shifts of the protons, carbons, and fluorine atoms in the trifluoroethyl group provide distinct spectroscopic handles. rsc.orgbeilstein-journals.org ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which can help in distinguishing between different fluorine-containing species in a reaction mixture. aiinmr.com The coupling patterns between ¹H, ¹³C, and ¹⁹F can provide detailed structural information about intermediates and products. organicchemistrydata.org

Table 2: Representative NMR Data for Compounds with a 2,2,2-Trifluoroethyl Group

| Compound Fragment | Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constants (J) (Hz) |

| CF₃-CH ₂ | ¹H | 3.3 - 4.6 (q) | J(H,F) ≈ 8-11 |

| C F₃-CH₂ | ¹³C | ~125 (q) | J(C,F) ≈ 275-280 |

| CF₃-C H₂ | ¹³C | ~40 (q) | J(C,F) ≈ 30 |

| C F₃-CH₂ | ¹⁹F | ~-65 to -75 (t) | J(F,H) ≈ 8-11 |

Note: The exact chemical shifts and coupling constants will vary depending on the specific molecular structure and solvent.

Infrared (IR) Spectroscopy:

IR spectroscopy can be employed to monitor changes in functional groups during a reaction. For instance, the characteristic stretching frequencies of the C=O bonds in the benzoyl and carbamate groups, as well as the C-N and C-O bonds, can be observed. The disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates or products can provide kinetic and mechanistic information. The detection of short-lived intermediates, such as N-acyliminium ions, may require specialized techniques like low-temperature IR spectroscopy or trapping experiments. nih.gov

The combination of these spectroscopic methods provides a comprehensive toolkit for the detailed investigation of the chemical reactivity and mechanistic pathways of 2,2,2-trifluoroethyl N-benzoylcarbamate.

Theoretical and Computational Chemistry Studies of 2,2,2 Trifluoroethyl N Benzoylcarbamate

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2,2-trifluoroethyl N-benzoylcarbamate. These calculations provide a detailed picture of the electron distribution and bonding within the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's electrophilic and nucleophilic behavior. youtube.com

For 2,2,2-trifluoroethyl N-benzoylcarbamate, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzoyl group and the carbamate (B1207046) nitrogen, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl carbon and the trifluoroethyl group, indicating these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com Computational studies on similar aryl carbamates have demonstrated the utility of FMO analysis in understanding their antioxidant activities and reaction mechanisms. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for 2,2,2-Trifluoroethyl N-Benzoylcarbamate (Calculated in Gas Phase)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are illustrative and based on typical data for similar organic molecules.

The charge distribution within 2,2,2-trifluoroethyl N-benzoylcarbamate governs its electrostatic interactions. Electrostatic potential (ESP) maps are visual representations of the charge distribution on the molecular surface, providing a guide to the molecule's reactive sites. walisongo.ac.idchemrxiv.org Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net

In 2,2,2-trifluoroethyl N-benzoylcarbamate, the ESP map would be expected to show significant negative potential around the carbonyl oxygen atoms of the benzoyl and carbamate groups. The highly electronegative fluorine atoms on the ethyl group would also contribute to a region of negative potential. Conversely, the hydrogen atom of the N-H group and the carbonyl carbons would exhibit positive potential, marking them as electrophilic centers. The combination of ESP maps with Natural Bond Orbital (NBO) analysis can provide a more quantitative understanding of the charge distribution. walisongo.ac.id

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the 2,2,2-trifluoroethyl N-benzoylcarbamate molecule allows it to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them by exploring the molecule's potential energy surface. acs.orgnih.gov For flexible molecules like esters and carbamates, multiple low-energy conformations can coexist. nih.govimperial.ac.uk

The key rotatable bonds in 2,2,2-trifluoroethyl N-benzoylcarbamate are around the C-O and C-N bonds of the carbamate linkage and the C-C bond of the ethyl group. Computational methods, such as grid scans and molecular dynamics simulations, can be used to map the potential energy surface as a function of the dihedral angles of these bonds. acs.orgnih.gov Studies on similar flexible esters have shown that both "hairpin" and extended conformations can be stable, with the final preference often influenced by intramolecular interactions like hydrogen bonding or π-stacking. acs.orgnih.gov The presence of the bulky benzoyl and trifluoroethyl groups will significantly influence the conformational preferences.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. nih.gov It allows for the detailed study of reaction pathways, including the identification of transition states and intermediates.

By applying DFT calculations, the reaction mechanism of processes involving 2,2,2-trifluoroethyl N-benzoylcarbamate, such as its synthesis or degradation, can be elucidated. researchgate.netrsc.orgresearchgate.net For a given reaction, the geometries of reactants, products, intermediates, and transition states along the reaction coordinate are optimized. The transition state represents the highest energy point on the reaction pathway and is characterized by a single imaginary vibrational frequency.

For example, in a hypothetical hydrolysis reaction, DFT could be used to model the nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate. The calculations would reveal the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown. The activation energy, determined from the energy difference between the reactants and the transition state, provides insight into the reaction kinetics.

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Step (e.g., Nucleophilic Attack)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

Note: These values are representative and intended for illustrative purposes.

The solvent in which a reaction is carried out can have a significant impact on its energetics and mechanism. wikipedia.org Computational models can account for these solvent effects in two primary ways: continuum models and explicit solvent models.

Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energies of solutes.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like 2,2,2-trifluoroethyl N-benzoylcarbamate, where the trifluoroethanol moiety can act as both a hydrogen bond donor and acceptor, specific interactions with polar solvents can be crucial. solubilityofthings.comhw.ac.uk Studies have shown that solvents like 2,2,2-trifluoroethanol (B45653) can significantly influence reaction selectivity and rates due to their unique solvating properties. hw.ac.uk The choice of solvent model depends on the specific reaction and the level of detail required.

Catalytic Effects: Computational Modeling of Catalyzed Transformations

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of catalytic reactions. While specific DFT studies on the catalytic transformations of 2,2,2-trifluoroethyl N-benzoylcarbamate are not extensively documented in the literature, we can infer potential catalytic pathways based on studies of related N-acylamides and carbamates.

Catalyzed transformations of 2,2,2-trifluoroethyl N-benzoylcarbamate could include hydrolysis, transesterification, or amidation reactions. A plausible catalytic cycle for a generic acid- or base-catalyzed hydrolysis is depicted below. In such a cycle, a catalyst would activate the carbonyl group of the carbamate, making it more susceptible to nucleophilic attack by water.

Proposed Catalytic Cycle for Hydrolysis:

Activation of the Carbamate: The catalyst (e.g., a Lewis acid or Brønsted acid) coordinates to the carbonyl oxygen of the benzoyl group or the carbamate moiety, increasing its electrophilicity.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: Intramolecular or solvent-assisted proton transfers occur to facilitate the departure of the leaving group.

C-O or C-N Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of either the ester or the amide bond. The specific bond cleaved would depend on the relative stability of the leaving groups (trifluoroethanol vs. benzamide).

Catalyst Regeneration: The catalyst is regenerated, and the products (benzoic acid, trifluoroethanol, and CO2, or benzamide (B126) and trifluoroethyl chloroformate) are released.

DFT calculations can be employed to model the transition states of these elementary steps. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified. mdpi.com For instance, in zirconium-catalyzed amidations of esters, the rate-determining step was found to be the cleavage of the C-O bond in the tetrahedral intermediate. mdpi.com Similar computational approaches could be applied to 2,2,2-trifluoroethyl N-benzoylcarbamate to screen for effective catalysts and optimize reaction conditions.

Furthermore, computational studies on the photoredox-hydrogen atom transfer (HAT) catalysis of N-alkyl benzamides have shown that C(sp³)–H bonds at the N-α position can be functionalized. nih.govrsc.org DFT calculations in these studies were crucial in elucidating the reaction mechanism, including the energy barrier for the HAT process. nih.gov Such a pathway could be theoretically explored for 2,2,2-trifluoroethyl N-benzoylcarbamate if it were modified to include an N-alkyl group, opening avenues for novel catalytic C-H functionalization reactions.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts and IR vibrational modes. These predictions are vital for interpreting experimental spectra and confirming the structures of reactants, intermediates, and products in a reaction.

NMR Chemical Shifts:

The ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2,2-trifluoroethyl N-benzoylcarbamate can be predicted using DFT calculations with the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions depends on the level of theory and the basis set used. For complex organic molecules, good agreement with experimental data is often achieved.

The presence of the trifluoroethyl group provides a unique ¹⁹F NMR signature. The chemical shift of the -CF₃ group is sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for monitoring reactions at this site. Hydrolytic stability studies on C-terminal partially fluorinated ethyl esters have demonstrated that the number of fluorine atoms significantly influences reactivity. nih.gov

Below is a table of theoretically predicted ¹³C NMR chemical shifts for the key carbon atoms in 2,2,2-trifluoroethyl N-benzoylcarbamate. These values are estimated based on typical chemical shift ranges for similar functional groups and computational studies on related structures. researchgate.net

| Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzoyl C=O | 165-175 |

| Carbamate C=O | 150-160 |

| Aromatic C (ipso) | 130-140 |

| Aromatic C (ortho, meta, para) | 125-135 |

| -CH₂- (trifluoroethyl) | 60-70 (quartet due to JC-F) |

| -CF₃ | 120-130 (quartet due to JC-F) |

IR Vibrational Modes:

The IR spectrum is characterized by the vibrational frequencies of the molecule's functional groups. DFT calculations can predict these frequencies with good accuracy, although scaling factors are often applied to correct for anharmonicity and other systematic errors. The amide I band, which is primarily due to the C=O stretching vibration of the amide group, is particularly sensitive to the local environment and hydrogen bonding. researchgate.netnih.gov

For 2,2,2-trifluoroethyl N-benzoylcarbamate, distinct vibrational modes are expected for the benzoyl carbonyl, the carbamate carbonyl, the C-N bond, the C-O bonds of the ester, and the C-F bonds. The calculated IR spectrum can help in assigning the peaks in an experimental spectrum and tracking changes during a reaction. For example, the disappearance of the carbamate C=O stretch and the appearance of new bands corresponding to the products would signal the progress of a hydrolysis reaction.

A table of predicted key IR vibrational frequencies is provided below, based on computational studies of amides and fluorinated compounds. researchgate.netnist.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Benzoyl C=O Stretch (Amide I) | 1680-1720 |

| Carbamate C=O Stretch | 1730-1760 |

| C-N Stretch (Amide II) | 1500-1550 |

| C-F Stretch | 1100-1300 |

| C-O Stretch (Ester) | 1000-1200 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For 2,2,2-trifluoroethyl N-benzoylcarbamate, MD simulations can reveal how the molecule behaves in different solvent environments, which is crucial for understanding its reactivity and solubility.

The conformational landscape of the molecule is determined by the rotational freedom around several single bonds, such as the C-N bond of the amide and the C-O bonds of the ester. While amides typically show a significant energy barrier to rotation around the C-N bond, leading to distinct cis and trans conformers, the presence of the bulky benzoyl and trifluoroethyl groups may influence the conformational equilibrium. nih.gov

MD simulations can be used to explore the conformational space and determine the relative populations of different conformers in a given solvent. The simulations would also shed light on the nature of solvent-solute interactions. In polar protic solvents like water or ethanol (B145695), hydrogen bonding between the solvent and the carbonyl oxygens and the N-H group of the carbamate would be significant. In aprotic solvents, dipole-dipole interactions would dominate.

The trifluoroethyl group is expected to influence the solvation shell around the molecule. Studies on fluorinated alcohols have shown that they can form clusters in aqueous solutions, affecting the structure of the surrounding water. nih.gov MD simulations of 2,2,2-trifluoroethyl N-benzoylcarbamate could reveal whether similar micro-solvation environments are formed and how this might impact the molecule's reactivity. For instance, the preferential aggregation of a solvent or co-solvent around the molecule could either facilitate or hinder the approach of a reactant in a catalytic reaction. nih.gov

The results from MD simulations, such as the radial distribution function (RDF) between solute and solvent atoms, can provide quantitative information about the structure of the solvation shell. This information is critical for building accurate models of catalyzed reactions in solution, as the solvent can play a direct role in the reaction mechanism by stabilizing transition states or participating in proton transfer steps.

Insufficient Research Findings on 2,2,2-Trifluoroethyl N-Benzoylcarbamate Preclude Detailed Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable lack of specific research data concerning the chemical compound 2,2,2-trifluoroethyl N-benzoylcarbamate. This scarcity of information prevents a detailed and scientifically accurate discussion of its applications as a reagent in organic synthesis, specifically concerning its roles as a benzoylating agent and as a precursor for amine protecting groups as outlined in the requested article structure.

While general principles of benzoylation, heteroatom acylation, and amine protection are well-established in organic chemistry, and information exists for structurally related compounds, a focused and evidence-based analysis of 2,2,2-trifluoroethyl N-benzoylcarbamate is not possible at this time. The available literature does not provide the specific experimental details, such as reaction conditions, yields, regioselectivity, chemoselectivity, deprotection strategies, or orthogonality data, that would be necessary to construct the requested in-depth article.

General concepts that would theoretically underpin the behavior of this compound can be summarized, but it is crucial to note that this is based on the reactivity of related functional groups and not on direct studies of 2,2,2-trifluoroethyl N-benzoylcarbamate itself.

Theoretical Considerations for Benzoylation:

N-Acylcarbamates can, in principle, act as acylating agents. The reactivity of such a compound would be influenced by the nature of the leaving group. In the case of 2,2,2-trifluoroethyl N-benzoylcarbamate, the presumed leaving group would be the 2,2,2-trifluoroethoxide anion. The electron-withdrawing nature of the trifluoromethyl group would stabilize the departing anion, potentially making the carbamate a competent benzoylating agent. However, without experimental data, the efficiency, and the regio- and chemoselectivity of such a reagent in comparison to standard benzoylating agents like benzoyl chloride or benzoic anhydride (B1165640) remain speculative.

Theoretical Considerations for Amine Protection:

The 2,2,2-trifluoroethoxycarbonyl (TFEOC) group, which would be introduced by a reagent like 2,2,2-trifluoroethyl chloroformate, is a known protecting group for amines. The introduction of an N-benzoylcarbamate would first require the formation of the carbamate, followed by acylation on the nitrogen. The resulting N-benzoyl-N-(2,2,2-trifluoroethoxycarbonyl)amine would be a protected derivative.

The deprotection of such a group would present a complex challenge. The N-benzoyl group is typically removed under harsh basic or acidic conditions. The 2,2,2-trifluoroethoxycarbonyl group's stability and cleavage conditions would need to be orthogonal to those of the N-benzoyl group and other protecting groups present in the molecule. The electron-withdrawing trifluoroethyl group would likely increase the stability of the carbamate to acidic cleavage compared to a standard Boc group, but specific conditions for its selective removal are not documented.

Due to the absence of direct research on 2,2,2-trifluoroethyl N-benzoylcarbamate, the creation of data tables and a detailed discussion of its specific applications, as requested, cannot be fulfilled. Further empirical research is required to elucidate the chemical properties and synthetic utility of this particular compound.

Applications of 2,2,2 Trifluoroethyl N Benzoylcarbamate As a Reagent in Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Scaffolds (Non-Biological Targets)

Integration into Heterocycle Synthesis

There is no available data to report on the integration of 2,2,2-trifluoroethyl N-benzoylcarbamate into the synthesis of heterocyclic compounds.

Participation in Cascade or Multicomponent Reactions

There is no available data to report on the participation of 2,2,2-trifluoroethyl N-benzoylcarbamate in cascade or multicomponent reactions.

Catalytic Applications: Exploration as a Ligand or Precatalyst Component

There is no available data to report on the exploration of 2,2,2-trifluoroethyl N-benzoylcarbamate as a ligand or precatalyst component.

Applications in Polymer Chemistry (e.g., as a Monomer or Initiator for Polymerization)

There is no available data to report on the application of 2,2,2-trifluoroethyl N-benzoylcarbamate in polymer chemistry.

Development of Novel Reagents Utilizing the Carbamate (B1207046) Scaffold

There is no available data to report on the development of novel reagents utilizing the 2,2,2-trifluoroethyl N-benzoylcarbamate scaffold.

Design and Synthesis of Analogues and Derivatives of 2,2,2 Trifluoroethyl N Benzoylcarbamate

Systematic Variation of the Acyl Moiety (e.g., Substituted Benzoyl, Other Aromatic/Aliphatic Acyl Groups)

The acyl moiety of 2,2,2-trifluoroethyl N-benzoylcarbamate is a prime target for structural modification to modulate its electronic and steric properties. The synthesis of these analogues typically involves the reaction of a substituted benzoyl isocyanate with 2,2,2-trifluoroethanol (B45653) or the acylation of 2,2,2-trifluoroethyl carbamate (B1207046) with a substituted benzoyl chloride. nih.govmdpi.com

Substituted Benzoyl Groups: The introduction of substituents on the phenyl ring of the benzoyl group can significantly influence the reactivity of the carbamate. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the carbonyl carbon, potentially making it a more potent nucleophile in certain reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density, enhancing the electrophilicity of the carbonyl carbon and influencing its susceptibility to nucleophilic attack. mdpi.com The synthesis of these derivatives generally proceeds by reacting the appropriately substituted benzoyl isocyanate with 2,2,2-trifluoroethanol. mdpi.com

Other Aromatic and Aliphatic Acyl Groups: Beyond substituted benzoyl groups, a wide array of other aromatic and aliphatic acyl groups can be incorporated. For instance, employing furoyl groups can introduce heterocyclic motifs, potentially altering the biological activity profile of the resulting compounds. mdpi.com The synthesis of N-furoyl semicarbazide (B1199961) derivatives has been achieved through the reaction of 5-substituted aryl-2-furoyl hydrazine (B178648) with benzoyl isocyanate. mdpi.com

Aliphatic acyl groups, ranging from simple acetyl to more complex, long-chain alkyl groups, can also be introduced. The synthesis of N-aliphatic acyl-2,2,2-trifluoroethyl carbamates can be accomplished by reacting 2,2,2-trifluoroethyl carbamate with the corresponding aliphatic acyl chloride. These modifications primarily impact the steric bulk and lipophilicity of the molecule. A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, a related class of compounds, demonstrated the synthesis of a homologous series with alkyl chains from C1 to C18. nih.gov This highlights the feasibility of incorporating a wide range of aliphatic acyl groups.

| Acyl Moiety | General Structure | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Substituted Benzoyl (e.g., 4-Methoxybenzoyl) | Reaction of 4-methoxybenzoyl isocyanate with 2,2,2-trifluoroethanol | Increased electron density at the carbonyl, potential for altered reactivity and selectivity. mdpi.com | |

| Substituted Benzoyl (e.g., 4-Nitrobenzoyl) | Reaction of 4-nitrobenzoyl isocyanate with 2,2,2-trifluoroethanol | Decreased electron density at the carbonyl, enhanced electrophilicity. mdpi.com | |

| Furoyl | Reaction of a furoyl isocyanate with 2,2,2-trifluoroethanol | Introduction of a heterocyclic ring, potential for novel biological activities. mdpi.com | |

| Acetyl | Acylation of 2,2,2-trifluoroethyl carbamate with acetyl chloride | Reduced steric bulk compared to benzoyl, altered solubility. | |

| Hexanoyl | Acylation of 2,2,2-trifluoroethyl carbamate with hexanoyl chloride | Increased lipophilicity and chain length. nih.gov |

Exploration of Different Fluoroalkyl Substituents on the Ester Component

The 2,2,2-trifluoroethyl group plays a crucial role in defining the electronic properties of the carbamate. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the entire molecule. Exploring analogues with different fluoroalkyl substituents allows for a fine-tuning of these electronic effects.

The synthesis of these analogues can be achieved by reacting benzoyl isocyanate with various fluoroalkanols. For example, using 2,2-difluoroethanol (B47519) or 2,2,3,3,3-pentafluoropropanol would yield the corresponding N-benzoyl-2,2-difluoroethylcarbamate and N-benzoyl-2,2,3,3,3-pentafluoropropylcarbamate, respectively. The synthesis of N-fluoroalkyl amides and their derivatives has been a subject of recent reviews, highlighting various synthetic routes. researchgate.netnih.gov

The degree of fluorination and the length of the fluoroalkyl chain directly influence the electrophilicity of the carbamate carbonyl and the stability of the corresponding alkoxide leaving group. This, in turn, affects the reactivity of the carbamate in various transformations. For instance, a study on N-fluoroalkyl amides has categorized synthetic routes based on different fluoroalkyl groups, indicating the modularity of this approach. nih.gov

| Fluoroalkyl Group | General Structure | Synthetic Approach | Potential Impact |

|---|---|---|---|

| 2,2-Difluoroethyl | Reaction of benzoyl isocyanate with 2,2-difluoroethanol | Reduced electron-withdrawing effect compared to trifluoroethyl. | |

| 2,2,3,3-Tetrafluoropropyl | Reaction of benzoyl isocyanate with 2,2,3,3-tetrafluoropropanol | Increased chain length and steric bulk. | |

| Perfluorobutyl | Reaction of benzoyl isocyanate with perfluorobutanol | Significantly increased fluorination and lipophobicity. |

Introduction of Chiral Auxiliaries or Chiral Centers to Enable Asymmetric Synthesis

The introduction of chirality into the 2,2,2-trifluoroethyl N-benzoylcarbamate framework opens up avenues for asymmetric synthesis, enabling the stereoselective formation of valuable chiral building blocks. This can be achieved by incorporating a chiral auxiliary into the molecule or by creating a chiral center through an asymmetric reaction.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. princeton.edu In the context of N-acyl carbamates, chiral auxiliaries can be derived from readily available chiral molecules such as amino acids or their corresponding alcohols. For instance, an Evans' type chiral auxiliary (an oxazolidinone) can be N-acylated with a benzoyl group, and the resulting chiral N-benzoyl oxazolidinone can then be used in various asymmetric transformations. princeton.edu The synthesis of enantioselective β-amino acids has been achieved using chiral auxiliaries in conjugate addition reactions. hilarispublisher.comnih.govnih.govresearchgate.net

The synthesis of a chiral analogue of 2,2,2-trifluoroethyl N-benzoylcarbamate could involve reacting a chiral fluoroalkanol with benzoyl isocyanate or by acylating a chiral carbamate with benzoyl chloride. The development of N-2,2,2-trifluoroethylisatin ketimines as chiral synthons has enabled their use in organocatalytic asymmetric cycloaddition reactions to produce chiral spirooxindole derivatives with high stereoselectivity. nih.gov

| Strategy | Example Auxiliary/Reaction | Synthetic Approach | Outcome |

|---|---|---|---|

| Use of Chiral Fluoroalkanol | (R)- or (S)-1,1,1-Trifluoropropan-2-ol | Reaction of the chiral alcohol with benzoyl isocyanate | Diastereomeric carbamates that can be separated. |

| Use of a Chiral Auxiliary on the Nitrogen | Evans' Oxazolidinone | N-Acylation of a chiral oxazolidinone with a benzoyl group, followed by reaction with a fluoroalkoxide | Control over the stereochemistry of subsequent reactions at the α-position to the carbonyl. princeton.edu |

| Asymmetric Hydrogenation | Rh- or Ru-catalyzed hydrogenation of a prochiral enecarbamate | Catalytic hydrogenation of an α,β-unsaturated N-benzoylcarbamate | Enantiomerically enriched saturated carbamate. hilarispublisher.com |

| Asymmetric Conjugate Addition | Michael addition to a prochiral α,β-unsaturated N-benzoylcarbamate | Reaction with a nucleophile in the presence of a chiral catalyst | Enantioselective formation of a new C-C or C-heteroatom bond. nih.gov |

Structure-Reactivity-Selectivity Relationships in Modified Carbamate Analogues

Understanding the relationship between the structure of the modified carbamate analogues and their reactivity and selectivity is crucial for their rational design and application in synthesis. The electronic and steric properties of both the acyl and the fluoroalkyl moieties play a significant role in determining the outcome of a reaction.

Electronic Effects: As previously mentioned, electron-donating or -withdrawing substituents on the benzoyl ring can modulate the electrophilicity of the carbamate carbonyl. This directly impacts the rate of nucleophilic attack. Similarly, the degree of fluorination in the alcohol component affects the stability of the corresponding alkoxide leaving group, which is a key factor in reactions involving the cleavage of the ester bond.

Steric Effects: The steric hindrance around the carbamate functionality, influenced by the size of the acyl group and the fluoroalkyl chain, can dictate the regioselectivity and stereoselectivity of a reaction. For example, in reactions involving a chiral auxiliary, the steric bulk of the auxiliary can effectively shield one face of the molecule, leading to high diastereoselectivity.

Quantitative structure-selectivity relationships (QSSRs) are powerful tools for understanding and predicting the outcome of asymmetric reactions. nih.gov While specific QSSR studies on 2,2,2-trifluoroethyl N-benzoylcarbamate analogues are not widely reported, the principles can be applied. By systematically varying substituents and correlating the observed reactivity and selectivity with calculated molecular descriptors (e.g., Hammett parameters, Taft parameters, steric parameters), predictive models can be developed. nih.gov

Synthesis of Bifunctional Derivatives for Tandem or Sequential Transformations

The design and synthesis of bifunctional derivatives of 2,2,2-trifluoroethyl N-benzoylcarbamate, where a second reactive functional group is incorporated into the molecule, opens up possibilities for tandem or sequential reactions. This approach allows for the rapid construction of complex molecular architectures in a single pot, increasing synthetic efficiency.

A bifunctional derivative could, for example, contain an additional nucleophilic or electrophilic site, a diene or dienophile for cycloaddition reactions, or a group that can be activated for cross-coupling reactions. The synthesis of such molecules requires careful planning to ensure compatibility of the functional groups.

For instance, a benzoyl group could be substituted with a vinyl group, which could then participate in a tandem Michael addition-cyclization sequence. Alternatively, a second carbamate or a different functional group could be introduced elsewhere in the molecule. The development of bifunctional organocatalysts has shown great promise in promoting various asymmetric transformations, and the principles can be extended to the design of bifunctional substrates. beilstein-journals.orgresearchgate.netrsc.orgrsc.org

| Bifunctional Design Concept | Potential Second Functional Group | Example Tandem/Sequential Reaction |

|---|---|---|

| Nucleophile-Electrophile | Hydroxy or amino group on the benzoyl ring | Intramolecular cyclization upon activation of the carbamate. |

| Diene/Dienophile-Carbamate | Vinyl or diene substituent on the benzoyl ring | Intramolecular Diels-Alder reaction followed by transformation of the carbamate. |

| Cross-Coupling Partner-Carbamate | Halogen or boronic ester on the benzoyl ring | Suzuki or Heck coupling followed by a reaction involving the carbamate. researchgate.net |

| Dual Carbamate Functionality | A second carbamate group at a different position | Sequential or differential deprotection/functionalization. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies of 2,2,2 Trifluoroethyl N Benzoylcarbamate Reactions

In Situ NMR Spectroscopy for Real-Time Reaction Progress Monitoring and Intermediate Identification

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the mechanism of chemical reactions in real time. nih.gov By acquiring spectra directly from the reacting mixture at various time points, it allows for the simultaneous monitoring of reactant consumption, product formation, and the identification of any transient intermediates that accumulate to detectable concentrations. nih.govnih.gov For reactions involving 2,2,2-trifluoroethyl N-benzoylcarbamate, both ¹H and ¹⁹F NMR are exceptionally informative. The trifluoroethyl group provides a unique and sensitive ¹⁹F NMR handle, often in a region of the spectrum free from other signals, allowing for straightforward quantitative analysis. rsc.org

Detailed kinetic profiles can be constructed by integrating the signals corresponding to the starting material, intermediates, and products over time. nih.gov This data allows for the determination of reaction rate constants. Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the rotation around the carbamate (B1207046) C–N bond, which can lead to the presence of E/Z rotational isomers (rotamers). mst.edu At low temperatures, the interconversion between these isomers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each, providing insight into the ground-state conformational preferences that can influence reactivity. mst.edu Techniques like stopped-flow NMR can be integrated to study very fast reactions from the moment of mixing. rsc.orged.ac.uk

Table 1: Hypothetical ¹⁹F NMR Data for the Hydrolysis of 2,2,2-Trifluoroethyl N-Benzoylcarbamate This table illustrates the expected changes in the ¹⁹F NMR spectrum during a hypothetical reaction. The starting material signal decreases while the product signal increases.

| Reaction Time (minutes) | Reactant (δ -74.5 ppm) Integral | Product (2,2,2-trifluoroethanol, δ -77.0 ppm) Integral | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.58 | 0.42 | 42 |

| 60 | 0.34 | 0.66 | 66 |

| 120 | 0.12 | 0.88 | 88 |

| 180 | < 0.01 | > 0.99 | >99 |

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the mechanistic study of 2,2,2-trifluoroethyl N-benzoylcarbamate reactions. Its ability to provide highly accurate mass measurements (typically to within 5 ppm) allows for the unambiguous determination of elemental compositions for reactants, products, and even transient or low-concentration intermediates. kobv.de This is crucial for confirming the identity of species observed in a reaction mixture and distinguishing between compounds with the same nominal mass.

When coupled with chromatographic techniques like Liquid Chromatography (LC-HRMS) or Gas Chromatography (GC-HRMS), individual components of a complex reaction mixture can be separated and analyzed. kobv.de For example, in a thermal decomposition reaction of 2,2,2-trifluoroethyl N-benzoylcarbamate, HRMS could be used to identify potential intermediates such as benzoyl isocyanate and 2,2,2-trifluoroethanol (B45653), along with the final rearranged or recombined products. Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) can provide further structural information, helping to piece together the connectivity of atoms within a molecule and elucidate the reaction pathway. kobv.de

Table 2: HRMS Analysis of a Hypothetical Reaction Mixture of 2,2,2-Trifluoroethyl N-Benzoylcarbamate This table demonstrates how HRMS can be used to identify components in a reaction mixture by matching their experimentally measured exact masses to calculated values.

| Compound | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

| 2,2,2-Trifluoroethyl N-benzoylcarbamate | C₁₀H₈F₃NO₃ | 247.0456 | 247.0451 | -2.0 |

| Benzoyl isocyanate (Intermediate) | C₈H₅NO₂ | 147.0320 | 147.0318 | -1.4 |

| 2,2,2-Trifluoroethanol (Intermediate) | C₂H₃F₃O | 100.0136 | 100.0139 | +3.0 |

| N-phenylbenzamide (Potential Product) | C₁₃H₁₁NO | 197.0841 | 197.0845 | +2.0 |

X-ray Crystallography for Solid-State Structure-Reactivity Correlations

X-ray crystallography provides definitive, high-resolution structural information by mapping electron density in a single crystal. nih.gov For 2,2,2-trifluoroethyl N-benzoylcarbamate, a crystal structure would reveal precise bond lengths, bond angles, and torsional angles. A key structural feature of carbamates is the potential for cis and trans conformations about the C-N amide bond, which arises from its partial double-bond character. nih.gov X-ray analysis would unambiguously determine the preferred conformation in the solid state.

This structural information is vital for establishing structure-reactivity relationships. nih.gov For instance, the solid-state conformation can be compared with the lowest energy conformation predicted by computational models in solution to understand solvent effects. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, can provide insights into how the molecules are arranged and how this packing might influence a solid-state reaction. researchgate.neteurjchem.com While the solid-state structure may not perfectly represent the reactive conformation in solution, it provides a critical baseline for mechanistic hypotheses.

Table 3: Hypothetical Crystallographic and Key Structural Parameters for 2,2,2-Trifluoroethyl N-Benzoylcarbamate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N Bond Length (Carbamate) | 1.35 Å |

| C=O Bond Length (Carbamate) | 1.21 Å |

| O=C-N-C Torsion Angle | 178.5° (trans conformation) |

| Intermolecular Interactions | Hydrogen bonding between N-H and C=O of adjacent molecules |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Delineation

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction mechanism. libretexts.org It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. youtube.com If a bond to the isotopically labeled atom is being formed or broken in the rate-limiting step, a significant change in the reaction rate is typically observed (a primary KIE). princeton.edu

For reactions of 2,2,2-trifluoroethyl N-benzoylcarbamate, a KIE study could be designed to elucidate the role of the N-H bond. For example, in a base-mediated elimination or rearrangement reaction, the rate of the reaction using the standard compound could be compared to the rate of its N-deuterated analogue (2,2,2-trifluoroethyl N-benzoyl-d₁-carbamate). A kH/kD value significantly greater than 1 would strongly suggest that the deprotonation of the nitrogen atom is part of the rate-determining step. libretexts.org Conversely, a kH/kD value near 1 would indicate that this bond is not broken in the rate-limiting step. princeton.edu

Table 4: Illustrative Kinetic Isotope Effect Data for a Base-Mediated Reaction This table shows how KIE data can distinguish between two possible mechanisms. A large KIE supports a mechanism where the N-H bond is broken in the slow step.

| Reactant | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Standard (N-H) | 2.5 x 10⁻⁴ | 6.5 | N-H bond cleavage occurs in the rate-determining step. |

| Deuterated (N-D) | 3.8 x 10⁻⁵ |

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Stereoisomer Analysis and Purity Assessment

Advanced chromatographic techniques are essential for both the analysis of reaction outcomes and the assessment of purity. High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing carbamates, many of which can be thermally labile and unsuitable for Gas Chromatography. taylorfrancis.comresearchgate.net

If a reaction of 2,2,2-trifluoroethyl N-benzoylcarbamate leads to the formation of a new chiral center, Chiral HPLC becomes a critical tool. By using a chiral stationary phase (CSP), it is possible to separate the resulting enantiomers. sigmaaldrich.comresearchgate.net This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of the reaction, providing crucial information about the stereoselectivity of the mechanism. For instance, if an asymmetric catalyst is used, chiral HPLC is the primary method for quantifying its effectiveness. Additionally, techniques like Supercritical Fluid Chromatography (SFC) can be advantageous, sometimes offering faster and more efficient separations, especially for preparative-scale purification of stereoisomers. nih.gov

Table 5: Example Chiral HPLC Data for the Analysis of a Chiral Product This table illustrates the separation of two enantiomers, allowing for the calculation of the enantiomeric ratio, a key measure of a reaction's stereoselectivity.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Ratio |

| (R)-Product | 8.52 | 96,500 | 96.5 : 3.5 |

| (S)-Product | 9.78 | 3,500 |

Q & A

Basic: What are the standard synthetic routes for 2,2,2-trifluoroethyl N-benzoylcarbamate, and what key parameters influence yield?

Answer:

The compound can be synthesized via carbamate formation between benzoyl isocyanate and 2,2,2-trifluoroethanol under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 benzoyl isocyanate to alcohol), and the use of a base like pyridine to scavenge HCl . Solvent choice (e.g., dichloromethane) and reaction time (4–6 hours) also critically affect yield. Purity is enhanced by column chromatography using silica gel and ethyl acetate/hexane (3:7) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity and purity in the synthesis of trifluoroethyl carbamates?

Answer:

Regioselectivity is improved by introducing sterically hindered bases (e.g., DBU) to direct carbamate formation over competing urea byproducts. Advanced optimization includes:

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20% .

- Low-temperature crystallization : Isolates the product from trifluoroethanol excess, achieving >98% purity .

- In situ FTIR monitoring : Tracks isocyanate consumption to terminate reactions at 95% conversion, minimizing decomposition .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : ¹⁹F NMR (δ –70 to –75 ppm for CF₃) and ¹H NMR (δ 7.8–8.2 ppm for benzoyl aromatic protons) confirm connectivity .

- X-ray crystallography : Resolves ambiguities in stereochemistry; for example, the carbamate carbonyl oxygen shows a torsion angle of 170–175° with the trifluoroethyl group .

- HRMS : Exact mass (calc. 291.05 Da) validates molecular formula .

Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Answer:

Discrepancies in bond lengths (e.g., C=O at 1.21 Å experimentally vs. 1.23 Å computationally) arise from crystal packing effects. Strategies include:

- Periodic DFT calculations : Incorporate crystal environment to reduce deviations to <0.02 Å .

- Dynamic NMR : Assesss conformational flexibility in solution to reconcile static X-ray data .

Basic: How can researchers determine the solubility and stability of 2,2,2-trifluoroethyl N-benzoylcarbamate under varying pH and temperature conditions?

Answer:

- Solubility : Use shake-flask method in buffers (pH 1–13) with HPLC quantification. The compound shows highest solubility in acetonitrile (35 mg/mL) and poor solubility in water (<0.1 mg/mL) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation occurs at pH >10 via hydrolysis of the carbamate bond .

Advanced: What strategies mitigate decomposition during biological assays involving this compound?

Answer:

- Co-solvent systems : Use 10% DMSO in PBS to maintain solubility without hydrolysis.

- Protease inhibitors : Add PMSF (1 mM) to serum-containing media to block enzymatic degradation .

- Lyophilization : Store stock solutions at –80°C in lyophilized form, reconstituting fresh for assays .

Basic: What in vitro models are suitable for preliminary bioactivity assessment of trifluoroethyl carbamates?

Answer:

- Enzyme inhibition : Carbonic anhydrase II assays (IC₅₀ determination via stopped-flow CO₂ hydration) .

- Antimicrobial screening : Broth microdilution against S. aureus (MIC reported at 32 µg/mL) .

Advanced: How can molecular docking studies elucidate interactions between this compound and target enzymes?

Answer:

- Docking software : AutoDock Vina with AMBER force fields.

- Key interactions : The trifluoroethyl group shows hydrophobic contacts with Val-121 and Phe-131 in carbonic anhydrase, while the benzoyl moiety hydrogen-bonds to Thr-199 .

- MD simulations : 100-ns trajectories validate binding stability (RMSD <2.0 Å) .

Basic: What are the recommended handling and storage protocols to preserve compound integrity?

Answer:

- Storage : –20°C in amber vials under argon; stable for 12 months.

- Handling : Use gloveboxes (O₂ <0.1 ppm) to prevent oxidation of the trifluoroethyl group .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁹F) advance mechanistic studies of trifluoroethyl carbamates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |